2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
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Overview
Description
2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a synthetic organic compound that features a piperazine ring substituted with a 3,4-difluorophenylmethyl group and a pyrimidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 3,4-Difluorophenylmethyl Group: The piperazine intermediate is then reacted with 3,4-difluorobenzyl chloride under basic conditions to introduce the 3,4-difluorophenylmethyl group.
Formation of the Pyrimidine Ring: The final step involves the reaction of the substituted piperazine with 4-methylpyrimidine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the piperazine and pyrimidine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies exploring its effects on cellular pathways and molecular targets, including its role in modulating neurotransmitter systems.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a piperazine ring with a 3,4-difluorophenylmethyl group and a pyrimidine ring with a methyl group differentiates it from other similar compounds, providing unique interactions with molecular targets and pathways .
Properties
Molecular Formula |
C16H18F2N4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine |
InChI |
InChI=1S/C16H18F2N4/c1-12-4-5-19-16(20-12)22-8-6-21(7-9-22)11-13-2-3-14(17)15(18)10-13/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
ZVPBVAJEDGXDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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